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molecular formula C12H11ClN2O2 B8647890 3-(1-imidazolyl)-2,3-dihydro-6-chloro-4H-1-benzopyran-4-ol CAS No. 89781-58-8

3-(1-imidazolyl)-2,3-dihydro-6-chloro-4H-1-benzopyran-4-ol

Cat. No. B8647890
M. Wt: 250.68 g/mol
InChI Key: ZDSBZDKEOGSOHL-UHFFFAOYSA-N
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Patent
US04602022

Procedure details

A solution of 3-(1-imidazolyl)-2,3-dihydro-6-chloro-4H-1-benzopyran-4-ol (5.4 g), acetic acid (81 ml) and sulphuric acid (27 ml) was heated at 80° C. for 8 hours. The solution, poured into ice water (200 ml), neutralized with NH4OH, extracted with CH2Cl2, dried and evaporated to dryness gave 3.9 g of 3-(1-imidazolyl)-6-chloro-2H-1-benzopyran, m.p. 118°-120° C. (isopropyl alcohol).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH:6]2[CH:11](O)[C:10]3[CH:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:9]=3[O:8][CH2:7]2)[CH:5]=[CH:4][N:3]=[CH:2]1.S(=O)(=O)(O)O.[NH4+].[OH-]>C(O)(=O)C>[N:1]1([C:6]2[CH2:7][O:8][C:9]3[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:10]=3[CH:11]=2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
N1(C=NC=C1)C1COC2=C(C1O)C=C(C=C2)Cl
Name
Quantity
27 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
81 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C=1COC2=C(C1)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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